molecular formula C11H16ClNO B2973316 (r)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 911372-77-5

(r)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No. B2973316
CAS RN: 911372-77-5
M. Wt: 213.71
InChI Key: DGIFWWPVOFOTLY-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a hydrochloride salt of an amine, specifically a tetrahydronaphthalen-1-amine derivative. Hydrochloride salts are commonly used in pharmaceuticals to improve water solubility . The amine part of the molecule, tetrahydronaphthalen-1-amine, suggests that it might have biological activity, as many amines do .


Chemical Reactions Analysis

Amines, including this compound, can undergo a variety of chemical reactions, including acylation, alkylation, and reactions with acids to form salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a hydrochloride salt of an amine, it would likely be soluble in water .

Scientific Research Applications

Understanding Biological Activities and Mechanisms

Research on compounds with structural similarities or related functionalities to (R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride often aims to elucidate their biological activities and mechanisms of action. For example, studies on methoxychlor and its metabolites highlight the importance of understanding the estrogenic and toxicological effects of environmental chemicals on human health and ecosystems (Cummings, 1997). Similarly, research into 2-methoxyestradiol, a metabolite of estrogen, has explored its antitumorigenic and antiangiogenic effects, providing insights into the potential therapeutic applications of estrogenic compounds in cancer treatment (Zhu & Conney, 1998).

Advances in Pain Management

Investigations into methoxyflurane's efficacy and safety as an analgesic for outpatient procedures offer a glimpse into the evolving landscape of pain management strategies. These studies demonstrate the potential for utilizing chemical compounds in developing non-opioid analgesics for various medical applications (Jephcott et al., 2018).

Exploration of Chemical Recycling and Environmental Sustainability

The chemical recycling of polyethylene terephthalate (PET) showcases the application of chemical processes in addressing environmental challenges. Research in this area emphasizes the role of chemical compounds and reactions in promoting sustainability and reducing the ecological footprint of plastic waste (Karayannidis & Achilias, 2007).

Contributions to Corrosion Inhibition

Studies on the use of carbohydrate polymers as corrosion inhibitors illustrate the potential of chemical compounds in protecting metal substrates in various environments. This research underscores the importance of chemical innovations in extending the lifespan and ensuring the safety of infrastructure and industrial equipment (Umoren & Eduok, 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many amines interact with biological systems, so it’s possible that this compound could have biological activity .

Safety and Hazards

As with any chemical compound, handling “®-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” would require appropriate safety precautions. Hydrochloride salts can be corrosive and irritating to the skin, eyes, and respiratory system .

properties

IUPAC Name

(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12;/h5-7,11H,2-4,12H2,1H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIFWWPVOFOTLY-RFVHGSKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H](CCC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

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